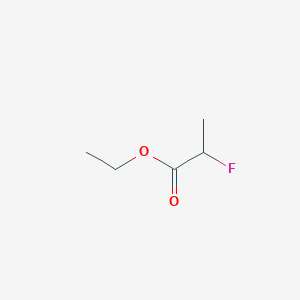

Ethyl 2-Fluoropropionate

説明

Significance of Fluorine in Medicinal Chemistry and Agrochemicals

In medicinal chemistry, the introduction of fluorine into drug candidates is a widely used strategy to enhance pharmacokinetic and physicochemical properties. The high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, influencing a molecule's absorption and distribution. Furthermore, replacing a hydrogen atom with a fluorine atom, which has a similar size, can block sites of metabolic degradation, thereby improving the metabolic stability and extending the therapeutic effect of a drug. chemimpex.com This approach has been successfully applied in the development of numerous marketed drugs.

Similarly, the field of agrochemicals has been revolutionized by organofluorine chemistry. Fluorinated compounds are integral to the creation of modern herbicides, insecticides, and fungicides. The presence of fluorine can enhance the biological efficacy, selectivity, and stability of these agents. chemimpex.comgoogle.com This leads to more effective crop protection with potentially reduced environmental impact compared to non-fluorinated counterparts.

Overview of α-Fluorinated Esters as Key Intermediates

Within the broad class of fluorinated organic compounds, α-fluorinated esters represent a particularly important subclass. These compounds, which feature a fluorine atom on the carbon adjacent to the ester carbonyl group, are valuable synthetic precursors. Their unique structural and electronic properties make them versatile building blocks for constructing more complex fluorinated molecules. The presence of the electronegative fluorine atom at the α-position significantly influences the reactivity of the ester, making it a key intermediate in various chemical transformations for producing pharmaceuticals and agrochemicals. chemimpex.com

Research Scope and Objectives for Ethyl 2-Fluoropropionate

This article provides a comprehensive examination of a specific α-fluorinated ester: this compound. The objective is to present a detailed and scientifically accurate overview of this compound, focusing exclusively on its fundamental chemical and physical characteristics, established synthetic methodologies, and its principal applications. The scope will encompass its role as a foundational building block in organic synthesis and its specific uses in the creation of pharmaceuticals, agrochemicals, and advanced materials.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 2-fluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMITNOQNBVSQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349-43-9 | |

| Record name | 349-43-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102760 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-Fluoropropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 2 Fluoropropionate

Enantioselective Synthesis of Chiral Ethyl 2-Fluoropropionate

The creation of enantiomerically pure this compound is critical for its application as a chiral building block. Several strategic approaches have been developed to control the stereochemistry at the C-2 position, ranging from classical substitution reactions to modern one-step fluorination processes.

A primary and well-established method for synthesizing chiral 2-fluoropropionates involves the nucleophilic substitution of a sulfonate group from a chiral precursor. google.com This two-step process typically starts with a chiral ethyl lactate (B86563), which is first converted to a chiral ethyl 2-sulfonyloxypropionate (e.g., mesylate or tosylate). This transforms the hydroxyl group into an excellent leaving group, preparing the molecule for fluorination. google.comgoogle.com

Potassium fluoride (B91410) (KF) is frequently used as the fluorine source for the nucleophilic displacement of the sulfonyloxy group. beilstein-journals.org Although it is a cost-effective reagent, its effectiveness is highly dependent on the reaction conditions due to its low solubility in many organic solvents. researchgate.net To enhance its fluorinating power, KF is often used in a spray-dried form, which increases its surface area, or in combination with a phase-transfer catalyst. researchgate.net The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile. beilstein-journals.orgresearchgate.net Careful control of reaction parameters, particularly temperature, is crucial to maximize the yield of the desired substitution product and minimize side reactions like elimination or racemization. For instance, conducting the reaction at lower temperatures, such as -20°C, can favor the desired SN2 pathway.

Table 1: Representative Conditions for Nucleophilic Fluorination with KF

| Precursor | Fluorinating Agent | Solvent | Conditions | Yield | Reference |

| Ethyl (S)-2-(methylsulfonyloxy)propionate | KF | DMF | Not specified | 73% | beilstein-journals.org, beilstein-journals.org |

| (S)-2-Sulfonyloxypropionates | KF | Polar Aprotic | Controlled temperature (-20°C recommended) | >98% ee |

The fluorination of 2-sulfonyloxypropionates with fluoride ions proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. This mechanism is a concerted, single-step process where the nucleophile (fluoride ion) attacks the electrophilic carbon atom at the same time as the sulfonyloxy leaving group departs. libretexts.orglibretexts.org A key characteristic of the SN2 reaction is that the nucleophile must attack from the side opposite to the leaving group, a trajectory known as "backside attack". total-synthesis.com This enforced geometry of the transition state leads to a predictable and complete inversion of the stereochemical configuration at the chiral center. libretexts.orgtotal-synthesis.com Consequently, if the starting material is the (S)-enantiomer of ethyl 2-sulfonyloxypropionate, the product will be the (R)-enantiomer of this compound with high enantiomeric purity. This stereospecificity allows for the synthesis of the desired enantiomer with very high enantiomeric excess (ee), often exceeding 98%.

Enzymatic resolution offers an alternative pathway to obtaining enantiomerically pure this compound. This technique involves the use of enzymes, most commonly lipases, to selectively react with one enantiomer in a racemic mixture. nih.govrsc.org For example, a lipase (B570770) can catalyze the enantioselective hydrolysis of a racemic this compound mixture. The enzyme will act on only one enantiomer (e.g., the R-enantiomer), converting it to 2-fluoropropionic acid, while leaving the other enantiomer (the S-enantiomer) unreacted in its ester form. nih.govresearchgate.net The resulting mixture of the acid and the unreacted ester can then be separated, yielding the optically pure ester. Lipases such as those from Candida antarctica (often immobilized as Novozym 435) and Pseudomonas fluorescens have been successfully used for these types of kinetic resolutions. researchgate.netd-nb.info

In this advanced strategy, a chiral auxiliary—a stereogenic molecule that is temporarily attached to the substrate—is used to direct the stereochemical outcome of a reaction. numberanalytics.comwikipedia.org Once the desired stereocenter has been created, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org For the synthesis of chiral 2-fluoropropionate derivatives, a precursor acid (2-fluoropropionic acid) can be reacted with a chiral auxiliary, such as a chiral pyrrolidine, to form an amide. beilstein-journals.orgbeilstein-journals.org The chiral environment created by the auxiliary then directs subsequent reactions, for instance, an aza-Claisen rearrangement, to proceed with high diastereoselectivity. beilstein-journals.orgbeilstein-journals.org Other widely used auxiliaries include Evans oxazolidinones and pseudoephedrine amides, which control the stereochemistry of alkylation or aldol (B89426) reactions before being removed to yield the desired chiral product. wikipedia.org

More recent developments have focused on creating more efficient, single-step methods for the synthesis of chiral 2-fluoropropionates. A notable process involves the direct fluorination of readily available chiral ethyl lactate using a fluoroalkylamino reagent (FAR), such as tetrafluoroethyldimethylamine (TFEDMA). google.comgoogle.comgoogleapis.com This reaction converts the hydroxyl group of the ethyl lactate directly into a fluorine atom with a high degree of stereoselectivity and inversion of configuration. google.comgoogleapis.com The process is advantageous for industrial-scale production as it avoids the separate step of creating a sulfonate leaving group, thereby reducing waste and improving process efficiency. google.comgoogle.com

Table 2: Research Findings on One-Step Fluorination with TFEDMA

| Starting Material | Reagent | Yield | Enantiomeric Excess (ee) | Stereochemical Outcome | Reference |

| (S)-(-)-Methyl Lactate | TFEDMA | 83% | 96% | Inversion to R-product | googleapis.com |

| Lactic Acid Esters | TFEDMA | 70-85% | 96-97% | Inversion of configuration | google.com, google.com |

Stereoselective One-Step Fluorination Processes

Reaction of Lactic Acid Ester Derivatives with TFEDMA

A significant advancement in the stereoselective synthesis of 2-fluoropropionates involves the direct fluorination of lactic acid ester derivatives using 1,1,2,2-tetrafluoroethyldimethylamine (TFEDMA). googleapis.comgoogle.comgoogle.com This process is noteworthy for its high enantioselectivity, proceeding with an inversion of the chiral center's configuration. googleapis.comgoogle.com When a starting material like an (S)-lactic acid ester is used, the resulting product is the (R)-2-fluoropropionate ester. google.com

The general reaction scheme involves reacting a lactic acid ester derivative with TFEDMA, which serves as the fluorinating agent. googleapis.comgoogle.com This method has been found to surprisingly yield a very high enantiomeric excess (ee) of over 95%. googleapis.comgoogle.com The reaction is efficient and provides a straightforward route to chiral 2-fluoropropionates. google.com A valuable commercial byproduct of this reaction is the dimethyl amide of difluoroacetic acid, which simplifies product isolation through distillation. googleapis.comgoogle.com

For instance, the reaction of (S)-(-)-methyl lactate with TFEDMA produces (R)-methyl-2-fluoropropionate. google.comgoogle.com The process is considered a stereoselective one-step fluorination. google.com

Impact of Reaction Conditions on Enantiomeric Excess (ee)

The success of the TFEDMA-mediated fluorination is highly dependent on the reaction conditions, which can be optimized to maximize both yield and enantiomeric excess. googleapis.comgoogle.com The process is generally carried out at temperatures ranging from -10°C to +80°C, with a preferred range of 0°C to 30°C. google.com To maintain the temperature, especially during initial mixing, the reagents are often combined slowly (e.g., dropwise) and with cooling. google.com

The reaction can be performed without a solvent or in the presence of diluents such as dichloromethane (B109758) (CH2Cl2), 1,2-dichloroethane (B1671644) (ClCH2CH2Cl), N-methylpyrrolidone, or dioxane. google.com When conducted at room temperature in a solvent like CH2Cl2, the reaction typically takes 8 to 20 hours and can achieve yields of 70-85% with an enantiomeric excess of 96-97%. google.com The molar ratio of the reactants also plays a role; generally, 0.75 to 3 moles of TFEDMA are used for every mole of the lactic acid ester derivative, with a preferred ratio of 0.8 to 2 moles. google.comgoogle.com

Table 1: Effect of Reaction Conditions on TFEDMA Fluorination

| Parameter | Condition | Outcome | Source(s) |

| Starting Material | (S)-(-)-methyl lactate (0.1 mol) | (R)-methyl-2-fluoropropionate | google.com, google.com |

| Reagent | TFEDMA (0.15 mol) | 83% Yield, 96% ee | google.com, google.com |

| Temperature | Kept below 30°C, then Room Temp | High yield and ee | google.com, google.com |

| Duration | 12 hours | Completion of reaction | google.com, google.com |

| Solvent | None (neat) or CH2Cl2 / ClCH2CH2Cl | 70-85% Yield, 96-97% ee | google.com |

Non-Enantioselective Synthetic Routes

From 2-Chloropropionate Precursors

This compound can be synthesized from 2-chloropropionate precursors through fluorination with hydrogen fluoride (HF) in the presence of a catalyst. This method represents a direct halogen exchange, where the chlorine atom at the alpha-position is substituted by fluorine. While this route is established, the use of hydrogen fluoride requires specialized equipment and handling procedures due to its hazardous nature. googleapis.com

A common and more convenient method for synthesizing this compound involves a halogen exchange (halex) reaction on an ethyl 2-chloropropionate precursor using potassium fluoride (KF). This nucleophilic substitution replaces the chloride leaving group with a fluoride ion. To enhance the efficacy of the reaction, conditions such as solvent polarity and temperature must be carefully optimized to reduce the likelihood of side reactions, including elimination or racemization. The reaction can be facilitated by using a phase-transfer catalyst, such as hexadecyltributylphosphonium bromide, in combination with potassium fluoride. lookchem.com

From 2-Bromopropionic Acid Esters

The synthesis of this compound can also be achieved starting from ethyl 2-bromopropanoate (B1255678). This method typically involves a nucleophilic substitution reaction where the bromine atom is displaced by a fluoride anion. researchgate.net For example, the reaction of ethyl 2-bromopropanoate with potassium fluoride in an acetamide (B32628) solution at 125°C for three hours has been reported, though it resulted in a modest yield of 36%. researchgate.net This route is also frequently employed for the synthesis of radiolabeled [¹⁸F]-fluoropropionic acid for use in positron emission tomography (PET) imaging, starting from 2-bromopropionic acid or its esters. researchgate.netresearchgate.netsigmaaldrich.com

From 2-Hydroxypropanoic Acid Esters

Ethyl 2-hydroxypropanoate, also known as ethyl lactate, serves as a readily available and chiral starting material for the synthesis of this compound. nih.govwikipedia.orgulrichgmbh.de This transformation involves the replacement of a hydroxyl group with a fluorine atom, a process known as deoxofluorination.

A widely used reagent for deoxofluorination is (Diethylamino)sulfur trifluoride (DAST). However, a more thermally stable alternative, Bis(2-methoxyethyl)aminosulfur trifluoride, also known as the Deoxo-Fluor® reagent, has been developed. organic-chemistry.orgrsc.orgsigmaaldrich.com This reagent is effective for converting alcohols to alkyl fluorides. organic-chemistry.orgrsc.orgsigmaaldrich.com The reaction with ethyl lactate proceeds by activating the hydroxyl group, followed by nucleophilic attack of the fluoride ion. organic-chemistry.orgrsc.org Deoxo-Fluor® is noted for its broad applicability and, in some instances, superior performance and selectivity compared to DAST, often resulting in fewer elimination side products. organic-chemistry.orgacs.org

Biocatalytic Synthesis Approaches

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral compounds like this compound. fluoromart.com Enzymes can catalyze reactions with high enantio- and regioselectivity under mild conditions.

One biocatalytic strategy involves the asymmetric hydrolysis of 2-aryl-2-fluoromalonate diesters. lookchem.comworktribe.com Lipases, such as those from Candida cylindracea or porcine pancreas (PPL), can selectively hydrolyze one of the ester groups, leading to a chiral fluorinated monoester. lookchem.comworktribe.com The resulting monoacid can be prone to decarboxylation to form the corresponding 2-fluoroacetate derivative. lookchem.com The choice of enzyme is crucial, as it can determine which enantiomer of the fluorinated monoester is produced. worktribe.com For example, the absolute configuration of the product can be determined by reducing the chiral monoester to a known compound like (R)-ethyl 2-fluoropropionate. worktribe.com

Table 2: Lipase-Catalyzed Asymmetric Hydrolysis of Diethyl 2-Fluoro-2-methylmalonate

| Enzyme | Yield (%) | Enantiomeric Excess (e.e.) (%) | Configuration |

| Candida Cylindracea | 74 | 95 | (-) |

| Trichoderma Viride | 83 | 46 | (+) |

In chemoenzymatic routes, a key step can be an aldol reaction. For instance, the synthesis of a precursor for antiviral agents involved a lithium diisopropylamide (LDA)-promoted aldol addition of ethyl 2-fluoropropanoate to (R)-glyceraldehyde acetonide. rsc.orgresearchgate.net LDA, a strong, non-nucleophilic base, is used to generate the kinetic enolate of the ester, which then reacts with the aldehyde. organic-chemistry.org This reaction can produce a mixture of stereoisomers. researchgate.net Subsequently, a biocatalyst, such as Candida antarctica lipase B (CAL-B), can be employed to resolve this mixture, for example, through enantioselective hydrolysis, to obtain the desired enantiomerically pure intermediate. rsc.orgresearchgate.net This combination of a chemical step with a biocatalytic resolution highlights the power of integrated synthesis strategies. rsc.org

Mechanistic Investigations of Reactions Involving Ethyl 2 Fluoropropionate

Nucleophilic Substitution Reactions of the Fluorine Atom

The fluorine atom in ethyl 2-fluoropropionate can be displaced by various nucleophiles. The carbon-fluorine bond is strong, but the presence of the adjacent electron-withdrawing ester group activates the α-carbon towards nucleophilic attack. These reactions typically proceed via an SN2 mechanism, involving the backside attack of the nucleophile, which results in an inversion of the stereochemistry at the chiral center.

An example of such a reaction is the conversion of this compound to ethyl 2-iodopropionate using sodium iodide in acetone. The choice of solvent is crucial, as polar aprotic solvents can solvate the cation of the nucleophilic salt, leaving a "naked" and more reactive anion. researchgate.net The reactivity of the nucleophile also plays a significant role. For instance, stronger nucleophiles will react more readily. The use of fluoride (B91410) anion exchange resins can also facilitate clean SN2 reactions. researchgate.net

The efficiency of these substitution reactions can be influenced by various factors, including the nature of the nucleophile, the solvent, and the reaction temperature. In some cases, elimination reactions can compete with substitution, particularly with bulky or strongly basic nucleophiles.

Hydrolysis of the Ester Group

The ester group of this compound can be hydrolyzed under either acidic or basic conditions to yield 2-fluoropropionic acid and ethanol (B145695).

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol yield the carboxylic acid and regenerate the acid catalyst.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The departure of the ethoxide ion, a strong base, is facilitated by the subsequent deprotonation of the resulting carboxylic acid by the ethoxide, driving the reaction to completion. This process is irreversible. Research has shown that stereoselective hydrolysis of fluorinated ethyl esters can be achieved. evitachem.com

The presence of the α-fluorine atom can influence the rate of hydrolysis. The electronegative fluorine atom has an electron-withdrawing inductive effect, which can make the carbonyl carbon more susceptible to nucleophilic attack. However, steric hindrance from the fluorine atom might slightly counteract this electronic effect. Studies comparing the hydrolysis rates of various halogenated propionates have shown that the influence of the halogen and the alkyl group can lead to complex effects on the reaction rate and activation energy. ias.ac.in

Reduction Reactions

The ester functionality of this compound can be reduced to the corresponding primary alcohol, 2-fluoropropanol. evitachem.com This transformation is typically achieved using powerful reducing agents, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. evitachem.com

The mechanism of reduction with LiAlH₄ involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This initial attack forms a tetrahedral intermediate. The intermediate then collapses, eliminating the ethoxide group to form an aldehyde. The aldehyde is subsequently reduced further by another equivalent of hydride to form the primary alcohol upon acidic workup. It is crucial to use a stoichiometric amount of the reducing agent to ensure complete reduction.

| Reducing Agent | Product |

| Lithium aluminum hydride (LiAlH₄) | 2-fluoropropanol |

This table summarizes the outcome of the reduction reaction of this compound.

Role in Zwitterionic Aza-Claisen Rearrangements

This compound plays a crucial role as a precursor in the synthesis of α-fluorocarboxylic acid chlorides, which are key substrates in zwitterionic aza-Claisen rearrangements. beilstein-journals.orgnih.gov This rearrangement is a powerful method for the stereoselective synthesis of α-fluoroamides. beilstein-journals.orgnih.gov

Substrate for α-Fluorocarboxylic Acid Chlorides in Rearrangements

In a typical synthetic sequence, this compound is first saponified to 2-fluoropropionic acid. beilstein-journals.orgbeilstein-journals.org The resulting acid is then converted to the more reactive 2-fluoropropionyl chloride using a chlorinating agent like oxalyl chloride or phthaloyl dichloride. beilstein-journals.orgbeilstein-journals.org This acid chloride is then reacted with an N-allylamine in the presence of a Lewis acid to initiate the aza-Claisen rearrangement. beilstein-journals.orgnih.gov

Influence of Lewis Acid Catalysis on Diastereoselectivity

The zwitterionic aza-Claisen rearrangement is often catalyzed by Lewis acids such as ytterbium triflate (Yb(OTf)₃). beilstein-journals.orgbeilstein-journals.org The Lewis acid coordinates to the carbonyl oxygen of the acylammonium intermediate, which is formed from the reaction of the α-fluoroacid chloride and the N-allylamine. caltech.edu This coordination increases the positive charge on the intermediate, accelerating the beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement. caltech.edu

The amount of Lewis acid used can significantly impact the diastereoselectivity of the reaction. beilstein-journals.orgbeilstein-journals.org For example, in the reaction of 2-fluoropropionyl chloride with N-allyl-(S)-2-(methoxymethyl)pyrrolidine, reducing the stoichiometry of Yb(OTf)₃ from 1.0 to 0.5 equivalents did not negatively affect the high diastereoselectivity. beilstein-journals.orgnih.govbeilstein-journals.org However, using less than 0.5 equivalents compromised the stereochemical outcome. beilstein-journals.orgnih.govbeilstein-journals.org This suggests that the Lewis acid plays a critical role in organizing the transition state to favor the formation of one diastereomer over the other. beilstein-journals.orgnih.gov

Steric and Charge-Dipole Interactions in Stereochemical Control

The high diastereoselectivity observed in these rearrangements is a result of a combination of steric and electronic effects in the transition state. The use of chiral auxiliaries on the N-allylamine, such as (S)-2-(methoxymethyl)pyrrolidine, introduces a steric bias that directs the approach of the ketene (B1206846) intermediate. nih.govbeilstein-journals.org

Enzyme-Catalyzed Reactions and Substrate Selectivity

The study of this compound and its corresponding acyl-CoA derivatives in enzymatic systems provides significant insights into the principles of molecular recognition, particularly how enzymes achieve high substrate selectivity. The introduction of a single fluorine atom can dramatically alter a substrate's electronic properties and its interactions within an enzyme's active site.

Interaction with Enzymes

The primary enzyme studied in the context of 2-fluoropropionate's activated form, 2-fluoropropionyl-CoA, is the fluoroacetyl-CoA thioesterase (FlK) from the fluoroacetate-producing bacterium Streptomyces cattleya. nih.govacs.org This enzyme is remarkable for its ability to discriminate between its natural substrate, fluoroacetyl-CoA, and the structurally similar, abundant metabolite, acetyl-CoA, exhibiting a 106-fold preference for the fluorinated compound. acs.orgacs.org This high selectivity arises from a combination of factors related to the enzyme's active site architecture and its interaction with the fluorinated substrate.

The catalytic machinery of FlK involves a catalytic triad (B1167595) composed of Threonine-42 (Thr42), Histidine-76 (His76), and a water molecule. nih.govuni-konstanz.de In this arrangement, the imidazole (B134444) side chain of His76 acts as a general base to deprotonate the hydroxyl group of Thr42, which then serves as the nucleophile, attacking the carbonyl carbon of the thioester substrate. nih.gov

Substrate recognition and the basis for fluorine selectivity are attributed to specific interactions within the active site. uni-konstanz.denih.gov Key amino acid residues play crucial roles:

Arg120: The side chain of Arginine-120, located opposite the catalytic triad, is proposed to be essential for the correct positioning of the fluoroacetyl group through interactions with the fluorine atom. uni-konstanz.de

Phe36: This conformationally dynamic phenylalanine residue on the "lid" structure covering the active site is important for substrate binding. pnas.org The interaction between Phe36 and the fluorine substituent is entropically driven, contributing to the selective binding of the fluorinated substrate. pnas.org

Glu50: While initially considered part of a catalytic triad, further studies suggest Glutamate-50 plays a role in neutralizing the charge on His76 during the transition state. nih.gov Mutation of Glu50 to glutamine (E50Q) results in a 3000-fold decrease in the catalytic rate (kcat), highlighting its importance in catalysis. nih.gov

These interactions collectively ensure that only the fluorinated substrate is oriented optimally for the catalytic reaction, thereby preventing the wasteful hydrolysis of acetyl-CoA. nih.gov

Table 1: Key Amino Acid Residues in FlK and Their Postulated Functions

| Residue | Location/Role | Function in Catalysis and Selectivity |

|---|---|---|

| Thr42 | Catalytic Triad | Acts as the primary nucleophile after deprotonation by His76. nih.gov |

| His76 | Catalytic Triad | Functions as the general base, abstracting a proton from Thr42. nih.gov |

| Arg120 | Active Site | Essential for substrate specificity through interaction with the fluorine atom, ensuring correct substrate coordination. uni-konstanz.de |

| Phe36 | Active Site Lid | Contributes to fluorine recognition and selective binding through entropically driven interactions. pnas.org |

| Glu50 | Active Site | Thought to stabilize the transition state by neutralizing the charge on His76. nih.gov |

Role in Fluoroacetyl-CoA Hydrolysis Mechanisms

The hydrolysis of 2-fluoropropionyl-CoA, an analog of fluoroacetyl-CoA, serves as a critical tool for investigating the reaction mechanism of FlK. acs.org By replacing one of the α-hydrogens of fluoroacetyl-CoA with a methyl group, (R)- and (S)-2-fluoropropionyl-CoA introduce a stereocenter at the α-carbon. This allows researchers to probe the stereochemical course of the reaction and understand how the enzyme handles the prochiral center of its native substrate. acs.org

The mechanism of FlK-catalyzed hydrolysis is a multi-step process involving:

Formation of the enzyme-substrate complex.

Acylation of the enzyme (specifically Thr42) to form a covalent acyl-enzyme intermediate. acs.org

Deacylation of the intermediate to release the product and regenerate the free enzyme. acs.org

A key finding is that the rate-limiting step of the reaction changes depending on the substrate. For acetyl-CoA, the breakdown (deacylation) of the acyl-enzyme intermediate is rate-limiting. acs.org For fluoroacetyl-CoA, however, the formation of the acyl-enzyme intermediate is the slower, rate-limiting step. acs.org

Studies using (RS)-2-fluoropropionyl-CoA revealed that the two stereoisomers are hydrolyzed at different rates. acs.org This demonstrates that the enzyme active site can distinguish between the two enantiomers, which provides insight into how FlK recognizes the prochiral fluoromethyl group of its natural substrate, fluoroacetyl-CoA. This recognition is crucial for the deacylation step, which is initiated by a Cα deprotonation. acs.org The enzyme must precisely position the substrate to facilitate the abstraction of a specific α-proton by the catalytic base, His76. acs.org The differential hydrolysis rates of the 2-fluoropropionyl-CoA isomers confirm that this positioning is stereospecific and fundamental to the catalytic mechanism and high selectivity for the fluorinated substrate.

Table 2: Kinetic Parameters for FlK-catalyzed Hydrolysis

| Substrate | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) | Rate-Limiting Step |

|---|---|---|---|---|

| Fluoroacetyl-CoA | ~250 | ~8 | 5 x 107 | Acyl-enzyme formation acs.orgacs.org |

| Acetyl-CoA | ~0.02 | ~600 | 30 | Acyl-enzyme breakdown acs.orgacs.org |

Kinetic Isotope Effects in Deacylation Steps

Kinetic Isotope Effect (KIE) studies are powerful for elucidating reaction mechanisms by measuring the change in reaction rate when an atom is replaced by one of its heavier isotopes. In the context of FlK, deuterium (B1214612) (²H) substitution for hydrogen (¹H) at the α-carbon of fluoroacetyl-CoA has provided direct evidence for the mechanism of the deacylation step.

The deacylation of the fluoroacetyl-enzyme intermediate is initiated by the abstraction of an α-proton (Cα deprotonation) by His76. acs.org This step is unusual and is key to the enzyme's high efficiency with the fluorinated substrate. To verify this, researchers synthesized chiral fluoroacetyl-CoA substrates, (R)-[²H₁]fluoroacetyl-CoA and (S)-[²H₁]fluoroacetyl-CoA, where one of the two α-protons was replaced with deuterium.

Experimental results showed a significant KIE for only one of the isomers:

A KIE of 1.7 ± 0.2 was observed for the hydrolysis of the (R)-[²H₁]fluoroacetyl-CoA isomer. nih.govacs.org

No significant KIE was observed for the (S)-[²H₁]fluoroacetyl-CoA isomer. acs.org

Table 3: Kinetic Isotope Effects in FlK-Catalyzed Deacylation

| Substrate | Isotopic Substitution | Observed KIE (kH/kD) | Mechanistic Implication |

|---|---|---|---|

| Fluoroacetyl-CoA | (R)-[²H₁] vs (R)-[¹H₁] | 1.7 ± 0.2 nih.govacs.org | Deacylation involves stereospecific abstraction of the pro-R proton. |

| Fluoroacetyl-CoA | (S)-[²H₁] vs (S)-[¹H₁] | ~1.0 acs.org | The pro-S proton is not abstracted in the rate-limiting deacylation step. |

| Fluoroacetyl-CoA | α-deuteration | 2.4 pnas.org | C-H bond cleavage at the α-carbon is part of the rate-limiting step. |

Advanced Applications in Scientific Research

Pharmaceutical and Medicinal Chemistry Research

A significant application of ethyl 2-fluoropropionate is in the synthesis of optically active 2-aryl-2-fluoropropionic acids. fluoromart.com These chiral compounds are of high interest in pharmaceutical research as they serve as fluorinated analogues of biologically important molecules. nih.gov The synthesis often involves processes that can control the stereochemistry at the fluorine-bearing carbon, which is critical for biological activity.

Researchers have successfully synthesized optically active 2-aryl-2-fluoropropionic acids as analogues of 2-arylpropionic acids, a class of compounds widely known as non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov An important example is the synthesis of 2-fluoroibuprofen, a fluorinated analogue of ibuprofen. nih.govmdpi.com The substitution of the α-hydrogen with a fluorine atom is a key modification; it prevents in-vivo epimerization, a metabolic process that can convert the biologically active form of an NSAID to a less active or inactive form. nih.govmdpi.com While the introduction of fluorine at this position can sometimes lead to a loss of anti-inflammatory activity, these analogues are valuable for studying the structure-activity relationships and pharmacokinetic profiles of NSAIDs. google.com

To obtain enantiomerically pure 2-aryl-2-fluoropropanoic acids, effective kinetic resolution systems have been developed. nih.govnih.gov One reported method employs an enantioselective esterification of the racemic acid. nih.govmdpi.com This system uses a combination of specific reagents to selectively esterify one enantiomer, allowing for the separation of the optically active acid and the corresponding ester. nih.govnih.gov This approach provides a practical pathway to chiral α-fluorinated drugs that contain a quaternary carbon at the α-position. nih.govmdpi.comnih.gov

Table 1: Reagents for Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids

| Role | Reagent |

|---|---|

| Coupling Agent | Pivalic anhydride (B1165640) (Piv₂O) |

| Achiral Alcohol | bis(α-naphthyl)methanol [(α-Np)₂CHOH] |

| Chiral Acyl-Transfer Catalyst | (+)-Benzotetramisole (BTM) |

This table details the key components of a kinetic resolution system used for producing chiral 2-aryl-2-fluoropropanoic acids. nih.govnih.gov

The incorporation of fluorine is a widely used strategy in modern drug design to enhance a molecule's pharmacological profile. This compound is a valuable precursor in this context. evitachem.com The presence of a fluorine atom can improve metabolic stability by blocking sites susceptible to oxidative metabolism, which can lead to a longer half-life. google.com Furthermore, fluorine can alter the acidity, lipophilicity, and binding interactions of a drug molecule, potentially increasing its bioavailability and efficacy. innospk.comgoogle.com Research has explored the use of this compound and its derivatives in creating enzyme inhibitors and receptor agonists, leveraging these enhanced properties for therapeutic benefit. A simple synthesis for optically active 2-fluoropropanoic acid and its analogues with high enantiomeric purity has been developed from the corresponding optically active 2-hydroxycarboxylic esters using potassium fluoride (B91410), highlighting a practical route to these valuable building blocks. capes.gov.br

This compound is utilized as a key reagent in the synthesis of potent nicotinic acid receptor agonists. innospk.comchemicalbook.comlookchem.com These agonists are investigated for the treatment of dyslipidemia, a condition characterized by abnormal levels of lipids, such as high triglycerides, in the bloodstream. innospk.comchemicalbook.comlookchem.com The ability of this compound to serve as a building block in the creation of these specific receptor agonists underscores its importance in developing pharmaceuticals for metabolic disorders. lookchem.com

The versatility of this compound extends to its use as an intermediate in the synthesis of a broad spectrum of therapeutic agents, including those targeting viral, cancerous, and fungal diseases. nbinno.com

Antiviral Drug Synthesis: The compound is a critical starting material in the synthesis of antiviral nucleoside analogues. rsc.org For instance, in the synthesis of the Hepatitis C drug Sofosbuvir, ethyl 2-fluoropropanoate participates in a key lithium diisopropylamide (LDA)-catalyzed aldol (B89426) addition with (R)-glyceraldehyde acetonide. rsc.orgresearchgate.net This reaction forms the sugar fragment of the drug, demonstrating the ester's role in constructing complex chiral molecules essential for antiviral activity. rsc.orgresearchgate.net The development of fluorinated nucleosides is a significant area of antiviral research, as these compounds can act as chain terminators or inhibitors of viral polymerases. nih.gov

Anticancer Drug Synthesis: In oncology research, this compound and related fluorinated compounds are explored for their potential as anticancer agents. nbinno.com Studies suggest that fluorinated molecules may be recognized differently by enzymes in cancer cells, opening the possibility for targeted anticancer prodrugs. For example, it has been used in the synthesis of 3-fluoroazetidin-2-ones, which are β-lactam compounds that have shown potent antiproliferative activity in human breast cancer cells. nih.gov

Antifungal Drug Synthesis: this compound also serves as an intermediate in the creation of antifungal drugs. nbinno.com It is particularly relevant in the synthesis of azole antifungals, which work by inhibiting the production of ergosterol, a vital component of the fungal cell membrane. mdpi.comresearchgate.net The compound can be used to build the specific side-chains required for the activity of these drugs, such as in the development of triazole antifungal agents like Posaconazole. researchgate.net

Table 2: Applications of this compound as a Synthetic Intermediate

| Therapeutic Area | Drug Class / Example | Synthetic Role |

|---|---|---|

| Antiviral | Nucleoside Analogues (e.g., Sofosbuvir) | Aldol addition to form the fluorinated sugar moiety. rsc.orgresearchgate.net |

| Anticancer | β-Lactam Analogues | Used in Reformatsky reaction to create fluorinated azetidinone core. nih.gov |

| Antifungal | Azole Antifungals (e.g., Posaconazole) | Intermediate for building key side-chain structures. researchgate.net |

Radiolabeling for Positron Emission Tomography (PET) Imaging

The incorporation of a fluorine-18 (B77423) (¹⁸F) isotope into this compound derivatives transforms them into powerful tracers for Positron Emission Tomography (PET) imaging. This non-invasive imaging modality allows for the visualization and quantification of various biological processes at the molecular level.

The 2-[¹⁸F]fluoropropionyl group, derived from this compound, serves as a prosthetic group for radiolabeling proteins and peptides. acs.org This technique enables the targeted imaging of specific cellular components, providing valuable insights into disease mechanisms and therapeutic responses. acs.orgfluoromart.com A solid-phase approach has been investigated for the preparation of 2-[¹⁸F]fluoropropionyl peptides, which can be synthesized with a purity of 76-99% before HPLC purification. acs.org This method involves preparing 2-[¹⁸F]fluoropropionic acid ([¹⁸F]FPA) and conjugating it to peptides attached to a solid support. acs.org

For instance, the c-Met binding peptide, Met-pep1, has been labeled with 4-nitrophenyl [¹⁸F]-2-fluoropropionate to create [¹⁸F]FP-Met-pep1 for imaging c-Met positive tumors. plos.org The radiolabeling yield for this tracer was over 55% with a purity of 97%. plos.org

Derivatives of this compound are being explored for their potential to image hypoxic tissue within tumors. fluoromart.com Tumor hypoxia, a condition of low oxygen levels, is a critical factor in cancer progression and treatment resistance. The ability to visualize these areas can significantly aid in monitoring tumor response to therapy. fluoromart.com

The development of automated synthesis methods for 2-[¹⁸F]fluoropropionic acid ([¹⁸F]FPA) and its derivatives is crucial for their widespread clinical application. researchgate.netresearchgate.net Automated synthesis modules, such as the GE FASTlab, have been successfully employed for the robust and facile production of these radiotracers. researchgate.net These automated processes offer high radiochemical yields and purity, making the tracers suitable for human use. researchgate.netresearchgate.net

For example, a simple automated synthesis of ¹⁸F-FPA using solid-phase extraction cartridges has been reported, demonstrating potential for prostate cancer imaging. researchgate.net Another study details a cassette-based method for producing (S)-4-(3-¹⁸F-Fluoropropyl)-ʟ-Glutamic Acid ([¹⁸F]FSPG), a radiolabeled amino acid, in high radiotracer concentration and purity. researchgate.net

Table 1: Automated Radiosynthesis of ¹⁸F-FPA Derivatives

| Derivative | Synthesis Method | Radiochemical Yield (Decay-Corrected) | Purity | Synthesis Time |

|---|---|---|---|---|

| [¹⁸F]FPA | Automated synthesis with cartridge purification | ~45% | >95% | Not Specified |

| [¹⁸F]FSPG | Cassette-based on GE FASTlab | 38.4 ± 2.6 % | >96% | Not Specified |

Prototypic ¹⁸F-labeled argininamide-type neuropeptide Y Y1 receptor (Y1R) antagonists, synthesized using derivatives of this compound, are being investigated as tracers for PET imaging of mammary carcinoma. lookchem.comlookchem.com These tracers target the Y1R, which is often overexpressed in breast cancer cells.

Agrochemical Research and Development

Beyond its applications in medical research, this compound also plays a role in the agricultural sector.

Formulation of Herbicides and Pesticides

This compound is utilized as an intermediate in the synthesis of various agrochemicals, including herbicides and pesticides. nbinno.comgoogle.com It is a component in the formulation of products aimed at controlling weeds and insect pests. nbinno.comgoogle.com For instance, it is used in the synthesis of the herbicide cinmethylin (B129038) and the insecticide fipronil. nbinno.com The development of effective and targeted agrochemical formulations is an ongoing area of research, with a focus on creating products that are efficient in controlling pests while minimizing environmental impact. mdpi.comwipo.intillinois.edu

Table 2: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| 2-[¹⁸F]Fluoropropionic acid ([¹⁸F]FPA) | |

| 4-nitrophenyl [¹⁸F]-2-fluoropropionate | |

| [¹⁸F]FP-Met-pep1 | |

| (S)-4-(3-¹⁸F-Fluoropropyl)-ʟ-Glutamic Acid ([¹⁸F]FSPG) | |

| R-[¹⁸F]FPA | |

| S-[¹⁸F]FPA | |

| Cinmethylin | |

| Fipronil | |

| Argininamide |

Synthesis of Cinmethylin

Synthesis of Fipronil

Similarly, this compound is listed as a chemical intermediate for the synthesis of the broad-spectrum insecticide Fipronil. Current time information in Bangalore, IN.nbinno.com Fipronil is a phenylpyrazole insecticide that acts by blocking GABA-gated chloride channels in insects. Detailed synthesis routes for Fipronil published in patents and scientific literature predominantly describe a process involving the reaction of a substituted phenylhydrazine (B124118) with other precursors to construct the core pyrazole (B372694) ring, followed by further modifications. google.comresearchgate.net For instance, one pathway involves the condensation of a diazonium salt with ethyl 2,3-dicyanopropanoate, a different propionate (B1217596) derivative. google.com The trifluoromethyl groups characteristic of Fipronil are typically introduced using specific fluorinating agents other than this compound. As with Cinmethylin, the assertion that this compound is an intermediate for Fipronil is made by chemical suppliers, but the explicit synthetic transformation is not detailed in widely accessible scientific literature. nbinno.comresearchgate.net

Enhancing Effectiveness and Minimizing Environmental Impact

Research findings indicate several advantages:

Improved Stability and Longevity: The fluorinated nature of molecules derived from this compound can lead to agrochemicals with greater resistance to environmental and metabolic degradation. This ensures longer-lasting protection for crops, which may reduce the frequency of application. innospk.com

Reduced Environmental Impact: By creating more effective and targeted pesticides, the total amount of agrochemical needed for crop protection can be reduced. chemimpex.com This approach aligns with goals to minimize the environmental impact of agriculture. chemimpex.comnaturepest.com The use of this compound in the formulation of herbicides and pesticides is specifically aimed at improving effectiveness while mitigating adverse effects on the ecosystem. chemimpex.com

Materials Science and Polymer Chemistry

In the realm of materials science, this compound is a versatile building block for creating high-performance polymers and materials with specialized properties. chemimpex.com Its utility stems from its ability to introduce fluorine into polymer structures, thereby enhancing their physical and chemical characteristics.

Enhancing Performance of Polymers and Materials

The incorporation of fluorine into materials can impart desirable qualities such as high thermal stability, chemical resistance, and low surface energy. this compound is utilized in applications that leverage these properties.

Comparative Properties of Fluorinated Propionate Solvents for Lithium Batteries

| Property | This compound (E2FP) | Ethyl 3-fluoropropionate (E3FP) | 2-fluoroethyl propionate (2FEP) |

|---|---|---|---|

| Relative Permittivity | Higher than 2FEP | Higher than 2FEP | Lower |

| Viscosity | Lower than E3FP and 2FEP | Higher | Higher |

| Ionic Conductivity (in 1 mol dm⁻³ LiPF₆) | Higher than EP above room temp | Higher than EP above room temp | Lower |

This table is based on data comparing monofluorinated ethyl propionate isomers as solvents for lithium secondary batteries. [Source: 10, 26]

Building Block for Specialty Polymers in Coatings and Electronic Devices

This compound is identified as a key fluorinated building block for synthesizing specialty polymers. nbinno.comresearchgate.net These polymers are used in advanced applications such as specialized coatings and materials for electronic devices. chemimpex.com

In one research application, this compound was used in a radio frequency glow discharge plasma to create a surface coating. google.com This technique produces thin polymer films that are rich in halogen species and strongly bonded to the substrate. google.com Such surfaces can act as initiators for further polymerization reactions, like Activators Regenerated by Electron Transfer Atomic Transfer Radical Polymerization (ARGET ATRP), to grow specialized polymer brushes. google.com This method is valuable for creating functional surfaces for various applications, including biocompatible coatings and microelectronics. Surprisingly, the fluoroester was effective in this process despite fluorine typically being a poor leaving group for ARGET ATRP. google.com

Key Intermediate for Synthetic 2-Fluorinated Monomers in Fluoro-Containing Polymer Fiber Optic Materials

A critical application of this compound is its role as a key intermediate in the synthesis of 2-fluoroacrylate monomers, such as methyl 2-fluoroacrylate. These monomers are essential for producing a new generation of fluorine-containing polymer optical fiber materials.

Fluorinated polymer optical fibers offer significant advantages over traditional silica-based and standard polymer fibers, including:

Lower Signal Attenuation: They transmit light signals with less loss, allowing for clearer communication over longer distances.

Higher Heat Resistance: The presence of fluorine enhances the thermal stability of the polymer.

Other Properties: These materials also exhibit high glass transition temperatures, low surface energy, and anti-aging characteristics.

The synthesis pathway involves converting this compound into a 2-fluoroacrylate monomer, which is then polymerized to create the high-performance optical fiber material. This application underscores the importance of this compound in the development of advanced materials for telecommunications and data transfer technologies.

: Energy Storage Systems

The pursuit of more efficient and stable energy storage solutions has led researchers to explore novel materials for battery components. Among these, fluorinated esters have gained significant attention as potential electrolyte solvents for lithium-ion batteries due to their unique electrochemical properties. This compound, in particular, has been a subject of research for its role in enhancing battery performance.

Organic Solvent for Lithium Secondary Batteries

This compound (E2FP) has been identified as a promising organic solvent for the electrolytes used in lithium secondary batteries. fluoromart.comlookchem.comchemicalbook.com Its primary function is to dissolve lithium salts, such as lithium hexafluorophosphate (B91526) (LiPF₆), creating an electrolyte solution that facilitates the movement of lithium ions between the anode and the cathode during the charge and discharge cycles. The use of fluorinated solvents like E2FP is driven by the need to improve upon the performance of conventional non-fluorinated carboxylates, such as ethyl propionate (EP). researchgate.net The introduction of a fluorine atom into the ester's molecular structure can favorably alter its physical and electrochemical characteristics, including its boiling point, viscosity, and electrochemical stability. researchgate.net Research indicates that E2FP's application as a solvent or co-solvent in lithium battery electrolytes can lead to enhanced ionic conductivity and improved discharge capacities, making it a valuable component in the development of advanced energy storage systems. evitachem.com

Effects of Position Isomerism on Electrolytic Properties

The specific placement of the fluorine atom within the ethyl propionate molecule significantly impacts the solvent's properties. This phenomenon, known as position isomerism, results in compounds with the same molecular formula (C₅H₉FO₂) but different atomic arrangements and, consequently, distinct physical and chemical behaviors. solubilityofthings.comaakash.ac.in

In the context of monofluorinated ethyl propionates, three key isomers have been studied for their application in lithium batteries: this compound (E2FP), Ethyl 3-fluoropropionate (E3FP), and 2-fluoroethyl propionate (2FEP). researchgate.net Research comparing these isomers has revealed clear differences in their fundamental properties, which are critical for electrolyte performance. researchgate.netresearchgate.net For instance, the relative permittivity (a measure of a solvent's ability to separate ions) of E2FP and E3FP is higher than that of 2FEP. researchgate.net Conversely, E2FP exhibits a lower viscosity compared to both E3FP and 2FEP, a desirable trait for electrolytes as lower viscosity generally facilitates higher ionic mobility. researchgate.net

Table 1: Comparison of Physical Properties of Monofluorinated Ethyl Propionate Isomers This interactive table provides a comparison of key physical properties for this compound and its isomers.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Physical Property Differences |

| This compound (E2FP) | C₅H₉FO₂ | 120.12 | Higher relative permittivity than 2FEP; Lower viscosity than 2FEP and E3FP. researchgate.net |

| Ethyl 3-fluoropropionate (E3FP) | C₅H₉FO₂ | 120.12 | Higher relative permittivity than 2FEP. researchgate.net |

| 2-fluoroethyl propionate (2FEP) | C₅H₉FO₂ | 120.12 | Lower relative permittivity and higher viscosity compared to E2FP and E3FP. researchgate.net |

Data sourced from a comparative study on monofluorinated ethyl propionates as solvents for lithium secondary batteries. researchgate.net

Improved Ionic Conductivities and Discharge Capacities

The distinct physical properties arising from position isomerism directly translate to differences in electrochemical performance. Electrolytes formulated with this compound have demonstrated significant advantages in terms of ionic conductivity and the discharge capacity of battery cells. evitachem.com

Studies have shown that 1 mol dm⁻³ LiPF₆ solutions using E2FP and E3FP as solvents exhibit higher ionic conductivities than solutions with 2FEP or the non-fluorinated ethyl propionate (EP), particularly at temperatures above ambient. researchgate.net Notably, the electrolyte based on E2FP shows higher ionic conductivity than its non-fluorinated counterpart (EP) at temperatures above approximately 2°C. scirp.org This enhancement is attributed to the favorable combination of relatively high permittivity and low viscosity that the specific fluorine placement in E2FP provides. researchgate.net

Furthermore, when used as a co-solvent with ethylene (B1197577) carbonate (EC) in Li|LiCoO₂ coin cells, E2FP has been shown to greatly improve the discharge capacities. researchgate.net In comparative cycling tests, cells using an EC-E2FP mixture as the electrolyte maintained a higher discharge capacity over multiple cycles compared to those using a conventional EC-DEC (diethyl carbonate) mixture. researchgate.net This suggests that the presence of E2FP in the electrolyte contributes to more efficient and stable cell operation.

Table 2: Performance Enhancements with E2FP-based Electrolytes This interactive table summarizes the performance improvements observed in lithium battery cells using this compound.

| Performance Metric | Observation | Source |

| Ionic Conductivity | 1 mol dm⁻³ LiPF₆ in E2FP shows higher conductivity than in 2FEP and EP above room temperature. | researchgate.net |

| Conductivity Threshold | Outperforms non-fluorinated ethyl propionate (EP) at temperatures above ~2°C. | scirp.org |

| Discharge Capacity | Use as a co-solvent with Ethylene Carbonate (EC) greatly improved the discharge capacities of Li vertical bar LiCoO₂ coin cells. | researchgate.net |

Spectroscopic and Computational Research on Ethyl 2 Fluoropropionate

Conformational Analysis Studies

The conformational landscape of Ethyl 2-Fluoropropionate is a subject of significant interest in physical organic chemistry. Like other α-haloesters, its rotational isomerism dictates its physical and chemical properties. While direct, comprehensive studies on this compound are not extensively detailed in publicly available literature, a robust understanding can be derived from research on its close analog, mthis compound. rsc.org

Studies on mthis compound reveal a conformational equilibrium dominated by two primary rotamers: cis and trans. These conformers are defined by the dihedral angle between the C-F and C=O bonds. The trans rotamer, where these bonds are oriented away from each other, is found to be more stable in the vapor phase. Conversely, the more polar cis form becomes the major rotamer in various solvents. rsc.org The relative stability of these conformers is governed by a delicate balance of steric hindrance, electrostatic interactions, and hyperconjugative effects. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal tool for investigating the conformational equilibrium of molecules like this compound. auremn.org.br The application of NMR in conformational analysis involves the precise measurement of averaged chemical shifts and, more critically, coupling constants for a molecule in dynamic equilibrium. auremn.org.br

For fluorinated esters, the one-bond carbon-fluorine coupling constant, ¹J(CF), is particularly informative. The experimentally observed ¹J(CF) value is a weighted average of the distinct coupling constants of the individual conformers (e.g., cis and trans). By determining the ¹J(CF) values for each stable conformer through computational methods, researchers can use the experimental value to calculate the relative populations of each rotamer in a given solvent. rsc.org This integration of experimental NMR data with theoretical calculations provides a detailed picture of the conformational preferences of the molecule under different environmental conditions. rsc.orgauremn.org.br

Theoretical and computational chemistry are indispensable for a complete conformational analysis. auremn.org.br Methods such as Density Functional Theory (DFT) are employed to model the potential energy surface of the molecule, identifying the geometries and relative energies of its most stable conformers. rsc.orgauremn.org.br

For analogous compounds like mthis compound, calculations at the B3LYP/6-311++g(d,p) level of theory have been used to elucidate the conformational stabilities. rsc.org These calculations help rationalize the governing interactions within the molecule, including classical steric and electrostatic effects, as well as non-classical interactions like gauche effects and hyperconjugation. rsc.org By computing the energies of the cis and trans rotamers in both the vapor phase and in solution (using solvation models), a comprehensive understanding of the factors driving the conformational equilibrium is achieved. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive structural information for this compound, with ¹H, ¹³C, and ¹⁹F nuclei each offering a unique probe into the molecule's electronic environment. chemicalbook.comnih.gov

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the four distinct proton environments in the molecule. The ethyl group gives rise to a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), a result of coupling to each other. The propionate (B1217596) backbone features a methyl group whose signal is split into a doublet by the adjacent fluorine atom, and a methine proton (CH) that appears as a doublet of quartets due to coupling with both the fluorine atom and the neighboring methyl protons. chemicalbook.comnih.gov

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Multiplicity | Coupling Constants (J) |

|---|---|---|

| Ethyl -CH₃ | Triplet | ~7 Hz |

| Ethyl -CH₂- | Quartet | ~7 Hz |

| Propionate -CH- | Doublet of Quartets | J(H-F) ~48 Hz, J(H-H) ~7 Hz |

| Propionate -CH₃ | Doublet | J(H-F) ~23 Hz |

Note: Specific chemical shifts (ppm) and coupling constants can vary based on the solvent and spectrometer frequency. The data presented are typical values based on the analysis of related structures. nih.gov

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. Five distinct signals are expected, corresponding to the carbonyl carbon, the fluorine-bearing methine carbon, the methylene and methyl carbons of the ethyl group, and the methyl carbon of the propionate moiety. A key feature of the spectrum is the splitting of carbon signals due to coupling with the fluorine atom. The C-F coupling constants, particularly the large one-bond coupling (¹J(C-F)) for the methine carbon and smaller two- and three-bond couplings (²J(C-F), ³J(C-F)), are highly characteristic. nih.govdocbrown.info

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Multiplicity | Coupling Constant (J) |

|---|---|---|

| C=O | Doublet | ²J(C-F) ~25-30 Hz |

| -CHF- | Doublet | ¹J(C-F) ~180-190 Hz |

| -O-CH₂- | Singlet/Doublet | ³J(C-F) may be observed |

| -O-CH₂-CH₃ | Singlet | No direct C-F coupling |

| -CHF-CH₃ | Doublet | ²J(C-F) ~20-25 Hz |

Note: Chemical shifts and coupling constants are estimations based on data from analogous compounds. nih.gov

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine nucleus. For this compound, the spectrum would consist of a single primary resonance for the fluorine atom. This signal would be split into a complex multiplet, specifically a doublet of quartets, due to coupling with the adjacent methine proton (¹J(F-H)) and the three protons of the neighboring methyl group (²J(F-H)). nih.gov The chemical shift of this signal provides information about the local electronic environment of the fluorine atom. Spectra for this compound and its derivatives are available in spectral databases. nih.govspectrabase.com

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of a compound through the analysis of its ionized forms. In the study of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed method. nih.gov The mass spectrum of an organic molecule provides a unique fragmentation pattern that serves as a molecular fingerprint.

For esters like this compound, fragmentation typically occurs via specific pathways. The most common fragmentation patterns for esters involve alpha-cleavage (cleavage of bonds adjacent to the carbonyl group) and McLafferty rearrangements. libretexts.org

Key expected fragmentation patterns for this compound include:

Loss of the ethoxy group (-OCH₂CH₃): Cleavage of the C-O bond next to the carbonyl group would result in the loss of an ethoxy radical (•OCH₂CH₃, mass = 45), leading to the formation of the 2-fluoropropionyl cation [CH₃CHFCO]⁺.

Loss of ethylene (B1197577) via McLafferty Rearrangement: If a gamma-hydrogen is available, a six-membered ring transition state can lead to the elimination of a neutral alkene. However, in this compound, the ethyl group does not have a gamma-hydrogen relative to the carbonyl oxygen, making a classic McLafferty rearrangement less likely. Instead, fragmentation of the ethyl group itself is more probable.

Alpha-cleavage at the chiral center: Cleavage of the C-C bond between the carbonyl carbon and the chiral carbon (C2) can also occur.

The analysis of these fragment ions allows for the unambiguous identification and structural confirmation of this compound in various samples.

Computational Chemical Data and Modeling

Computational chemistry provides powerful tools for investigating the structural, electronic, and reactive properties of molecules. For this compound, various computational methods are used to predict its properties and model its behavior, offering insights that complement experimental findings. nih.gov

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₉FO₂ | PubChem nih.gov |

| Molecular Weight | 120.12 g/mol | PubChem nih.gov |

| IUPAC Name | ethyl 2-fluoropropanoate | PubChem nih.gov |

| InChIKey | ODMITNOQNBVSQG-UHFFFAOYSA-N | PubChem nih.gov |

| SMILES | CCOC(=O)C(C)F | PubChem nih.gov |

| Complexity | 82.5 | Computed by Cactvs (PubChem) nih.gov |

| Formal Charge | 0 | PubChem nih.gov |

| Covalently-Bonded Unit Count | 1 | PubChem nih.gov |

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It is particularly useful for studying chemical reactivity. nih.gov DFT calculations can determine reactivity descriptors such as the electrophilicity index (ω), which quantifies the ability of a molecule to accept electrons. mdpi.comresearchgate.net

In this compound, the presence of the highly electronegative fluorine atom at the C2 position has a significant impact on the molecule's electronic properties. This electron-withdrawing effect increases the partial positive charge on the adjacent carbonyl carbon, enhancing its electrophilicity. DFT studies on related fluoroesters, such as mthis compound, have been used to analyze conformational stabilities and the interactions governing them, including steric and electrostatic effects. researchgate.net

DFT calculations can model:

Electrophilicity: By calculating the electronic chemical potential and chemical hardness, the global electrophilicity index (ω) can be derived. A higher ω value for this compound compared to its non-fluorinated analog, Ethyl Propionate, would be expected, indicating a greater susceptibility to nucleophilic attack.

Steric Effects: The fluorine atom and the methyl group at the C2 chiral center create steric hindrance. DFT can be used to model the molecule's three-dimensional geometry and calculate the steric strain associated with different conformers or transition states during a reaction. This analysis helps in understanding how the steric bulk around the reactive center influences reaction rates and stereoselectivity. nih.gov

These computational studies are invaluable for rationalizing the molecule's reactivity and for designing new synthetic pathways.

The industrial production of chemicals like this compound requires efficient and cost-effective synthesis processes. Process simulation and optimization are key engineering tools used to design, analyze, and improve these processes. While specific simulation studies for this compound are not widely published, methodologies applied to structurally similar compounds, such as Ethyl Propionate, provide a clear framework. researchgate.net

A common method for synthesizing esters is reactive distillation, which combines chemical reaction and product separation into a single unit. The simulation of such processes is typically performed using software like Aspen Plus. researchgate.net The goal is to find the optimal operating conditions that minimize costs while maximizing product yield and purity.

Key aspects of simulation and optimization include:

Process Modeling: A rigorous model of the reactive distillation column is developed, incorporating reaction kinetics, vapor-liquid equilibrium thermodynamics, and column hydraulics.

Optimization Objectives: The primary objective is often the minimization of the Total Annual Cost (TAC), which includes both capital costs (equipment) and operating costs (energy, raw materials). researchgate.net

Decision Variables: Variables such as the reflux ratio, reboiler duty, number of theoretical plates, and feed location are adjusted within the simulation to find the optimal set of conditions. researchgate.net

For the synthesis of this compound, which can be produced by fluorination of Ethyl 2-chloropropionate, simulation could be used to optimize the separation of the product from unreacted starting materials and byproducts, leading to a more sustainable and economical industrial process. google.com

Future Directions and Emerging Research Areas

Exploration of Novel Biocatalytic Pathways

The synthesis of single-enantiomer chiral compounds is crucial in the pharmaceutical industry, and biocatalysis offers a powerful tool for achieving high selectivity under mild conditions. nih.gov Future research is increasingly focused on harnessing enzymes for the synthesis of chiral fluorinated molecules like ethyl 2-fluoropropionate. The advantages of biocatalysis over traditional chemical synthesis include high enantioselectivity and regioselectivity, and the ability to perform reactions at ambient temperature and pressure, which minimizes side reactions like racemization and rearrangement. nih.gov

One promising strategy involves expanding the substrate scope of existing enzymes through protein engineering. nih.govacs.org For instance, engineered variants of cytochrome c have been developed for the highly enantioselective synthesis of versatile α-trifluoromethylated (α-CF3) organoborons, demonstrating that enzymes can be evolved to handle non-natural, fluorinated substrates. nih.govacs.org Similarly, halohydrin dehalogenases (HHDHs) have been used to produce enantioenriched fluorinated building blocks, with mutations in the enzyme's active site leading to inverted enantioselectivity, thereby creating access to rare (S)-enantioselective products. rsc.org The kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids, a structure closely related to this compound, represents another viable biocatalytic approach. nih.gov

Future work will likely focus on discovering and engineering novel enzymes, such as lipases or dehalogenases, that can directly and stereoselectively fluorinate propionate (B1217596) precursors or resolve racemic mixtures of this compound with higher efficiency and broader substrate scope.

Development of Advanced Fluorination Reagents

Progress in organofluorine chemistry is intrinsically linked to the availability of safe, selective, and efficient fluorinating reagents. pharmtech.com Historically, the use of corrosive and toxic reagents like elemental fluorine or hydrogen fluoride (B91410) required specialized equipment and posed significant handling challenges. pharmtech.comtcichemicals.com The development of bench-stable, electrophilic fluorinating reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® was a major breakthrough, enabling the catalytic enantioselective fluorination of a wide range of nucleophilic substrates. acs.orgmdpi.com

Research continues to push the boundaries of reagent design, aiming for greater control over stereochemistry and reactivity. Key areas of future development include:

Chiral Fluorinating Reagents: Designing reagents that can induce asymmetry during the fluorination step, simplifying the synthesis of enantiomerically pure compounds.

Nucleophilic Reagents with Enhanced Reactivity: While the fluoride anion has poor reactivity, novel reagents are being developed to overcome this limitation. mdpi.com For example, 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride (FLUOLEAD™) is a solid nucleophilic fluorinating agent with high thermal stability and low reactivity to water, making it easier to handle. tcichemicals.com

Stereospecific Reagents: The development of reagents that react with predictable stereochemical outcomes (e.g., inversion or retention of configuration) is a high priority. Recent studies have shown that isolable alkylcarbastannatrane nucleophiles can undergo stereospecific fluorination with net inversion of configuration, providing a direct route to optically active alkyl fluorides without the need for transition metal catalysts. nih.gov

The table below summarizes some advanced fluorination reagents and their characteristics.

| Reagent Class | Example(s) | Key Features |

| Electrophilic (N-F type) | N-fluorobenzenesulfonimide (NFSI), Selectfluor® | Bench-stable, relatively safe, widely used in catalytic asymmetric fluorination. acs.orgmdpi.com |

| Nucleophilic (Sulfur-based) | Diethylaminosulfur trifluoride (DAST), FLUOLEAD™ | Used for dehydroxyfluorination; newer reagents offer improved stability and handling. tcichemicals.comresearchgate.net |

| Organometallic (Main Group) | Alkylcarbastannatranes | Enable direct, stereospecific fluorination of alkyl groups with inversion of configuration. nih.gov |

| Hypervalent Iodine | Togni reagents | Effective for trifluoromethylation of various substrates. pharmtech.com |

Application in Emerging Technologies

While this compound is well-established as a building block in pharmaceuticals and agrochemicals, its unique physical properties are driving its exploration in new technological domains. innospk.comnbinno.com A significant emerging application is in energy storage, specifically as a component in electrolytes for lithium-ion batteries (LIBs).

Research has demonstrated that monofluorinated ethyl propionates, including this compound (E2FP), can be used as co-solvents in LIB electrolytes. researchgate.net The introduction of the fluorine atom can favorably modify properties such as viscosity and ionic conductivity. researchgate.net For example, using E2FP as a co-solvent has been shown to greatly improve the discharge capacities of Li|LiCoO2 coin cells. researchgate.net The demand for safer, higher-performance batteries is expected to fuel further research into optimizing the formulation of fluorinated ester-based electrolytes. google.com

Another potential area is the development of advanced materials like liquid crystals. rsc.org The polarity and steric profile of small fluorinated molecules can influence the self-assembly and electrochemical properties of these materials, opening possibilities for their use as liquid crystal electrolytes (LCEs) which are being investigated for safer and more efficient energy storage solutions. rsc.org

Further Elucidation of Mechanistic Pathways and Stereocontrol

A deeper understanding of reaction mechanisms is fundamental to developing more efficient and selective syntheses. For fluorination reactions, elucidating the precise pathways is critical for controlling stereochemistry, a key factor in the biological activity of the final product.

Future research will leverage a combination of experimental and computational methods to study these mechanisms. Quantum chemical calculations, for example, have been used to understand the competition between different reaction pathways, such as S_N2 fluorination versus difluorocarbene formation. rsc.org Such computational models can predict transition states and activation barriers, offering insights into why a particular regio- or stereoisomer is formed. nih.gov

Studies on the fluorination of allylic alcohols have shown that the reaction often proceeds with a significant S_N1 component via a carbocation intermediate, which complicates stereocontrol. researchgate.net A major goal is to develop catalytic systems—using transition metals or organocatalysts—that can override these innate substrate biases and direct the reaction toward a desired stereochemical outcome. acs.org Investigating the role of the catalyst, substrate, and fluorinating agent in the transition state assembly will be crucial for designing reactions that produce this compound and its derivatives with near-perfect stereocontrol.

Expansion of Pharmaceutical and Agrochemical Targets

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. nbinno.com The α-fluoro ester motif is present in compounds designed for diverse applications, from antiviral and antifungal drugs to herbicides and insecticides. nbinno.com

A continuing area of research is the synthesis of novel 2-aryl-2-fluoropropanoic acid derivatives. While introducing a fluorine atom at the alpha position of traditional 2-arylpropanoic acids (like ibuprofen) can lead to a loss of anti-inflammatory activity, new research has found that a novel class of 2-aryl-2-fluoropropanoic acids and their amide derivatives are effective inhibitors of neutrophil chemotaxis and degranulation. google.com This suggests their potential use in treating a range of inflammatory conditions such as psoriasis, ulcerative colitis, and rheumatoid arthritis. google.com

Future efforts will focus on incorporating the this compound scaffold into a broader range of molecular architectures to probe new biological targets. The strategic placement of fluorine can enhance metabolic stability, binding affinity, and bioavailability, making it a valuable tool in modern drug discovery. pharmtech.com

Integration with Artificial Intelligence and Machine Learning for Compound Design

The intersection of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize how new molecules are designed and synthesized. nih.govresearchgate.net These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal synthetic routes, and even design novel compounds with desired properties from the ground up.

In the context of this compound, AI and ML can be applied in several ways: